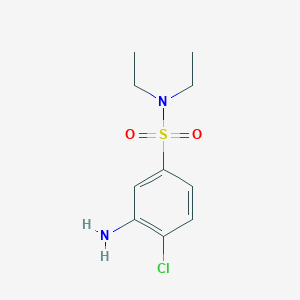

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-4-chloro-N,N-diethylbenzenesulfonamide, also known as 4-chloro-3-sulfamoylbenzylamine, is an important chemical compound used in many scientific research applications. It is used in the synthesis of a variety of compounds, and has numerous biochemical and physiological effects.

Scientific Research Applications

Antitumor Applications

Compounds derived from sulfonamide-focused libraries, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising results in cell-based antitumor screens. These compounds, including 3-amino-4-chloro-N,N-diethylbenzenesulfonamide derivatives, have been identified as potent cell cycle inhibitors, some progressing to clinical trials. They disrupt tubulin polymerization or cause a decrease in the S phase fraction of cancer cell lines, highlighting their potential in oncology research (Owa et al., 2002).

Anti-HIV Activity

A series of derivatives of this compound have been synthesized for potential anti-HIV applications. For instance, N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-mercapto-5-methylbenzenesulfonamide demonstrated effective anti-HIV-1 activity. This highlights the compound's potential in the development of new treatments for HIV (Brzozowski & Sa̧czewski, 2007).

Antibacterial Properties

Novel derivatives of this compound have shown significant antibacterial activity against various strains of Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents, which could be vital in the fight against resistant bacterial strains (Sławiński et al., 2013).

Antifungal Activity

Certain compounds synthesized using the this compound framework have demonstrated potent antifungal activity. This includes effectiveness against fungi like Aspergillus niger and Aspergillus flavus, indicating their potential application in antifungal therapies (Gupta & Halve, 2015).

Enzyme Inhibition

Studies have shown that certain this compound derivatives can strongly inhibit human carbonic anhydrases, enzymes important in many physiological processes. This highlights their potential in designing new drugs targeting these enzymes for therapeutic applications (Sapegin et al., 2018).

Mechanism of Action

The mechanism of action for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide is not specified in the available resources. The mechanisms of action for sulfonamides in general often involve inhibition of enzymes or receptors, but specific details would depend on the exact biological or chemical context .

Safety and Hazards

The safety information for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJZSHHIYIYJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389536 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71794-12-2 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)